

Amiprophos-methyl (APM): Selective G2/M Arrest & Chromosome Engineering

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Amiprophos

CAS No.: 33857-23-7

Cat. No.: B1216738

[Get Quote](#)

Technical Guide & Experimental Protocols

Executive Summary

Amiprophos-methyl (APM) is a phosphoric amide herbicide and a potent antimicrotubule agent.[1] Unlike broad-spectrum inhibitors (e.g., colchicine, nocodazole), APM exhibits high selectivity for plant and protozoan tubulin, with negligible affinity for mammalian microtubules at standard working concentrations.

This selectivity makes APM the "Gold Standard" for:

- **Plant Cell Synchronization:** Reversible accumulation of cells in the G2/M phase (specifically prometaphase/metaphase).
- **Chromosome Engineering:** Induction of polyploidy (doubled haploids) and micronuclei formation for chromosome isolation.
- **Parasitology:** Disruption of microtubule dynamics in apicomplexan parasites (e.g., Plasmodium, Toxoplasma) without affecting host mammalian cells.

Key Advantage: APM offers superior reversibility compared to oryzalin and colchicine, allowing for high-viability cell cycle release and synchronous progression.

Mechanistic Foundation

Mechanism of Action

APM acts by binding to the heterodimeric tubulin molecule, preventing polymerization into microtubules.

- **Binding Site:** APM binds to a site distinct from the colchicine-binding domain but sterically overlaps or competes with dinitroanilines (e.g., oryzalin).
- **Selectivity:** The binding pocket in plant/protozoan
-tubulin differs structurally from mammalian tubulin, conferring APM's high specificity.
- **Cellular Outcome:** Disruption of the mitotic spindle triggers the Spindle Assembly Checkpoint (SAC). The Anaphase-Promoting Complex (APC/C) is inhibited, arresting cells in metaphase (4N DNA content).

Signaling Pathway & Arrest Logic

The following diagram illustrates the cascade from APM exposure to cell cycle arrest.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 1: Mechanistic pathway of APM-induced mitotic arrest. Red lines indicate inhibition or stress triggers.

Comparative Pharmacology

APM is often compared to other antimicrotubule agents. Understanding these differences is critical for experimental design.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Expert Insight: Choose APM when you need to synchronize plant cells and release them back into the cell cycle. Choose Colchicine only for permanent polyploidy induction where cell survival after regeneration is the only goal, not cycle kinetics.

Experimental Protocols

Protocol 1: High-Efficiency Plant Cell Synchronization (Tobacco BY-2 / Arabidopsis)

This protocol is designed to accumulate >70% of cells in the G2/M phase.

Reagents:

- APM Stock: 10 mM in DMSO (Store at -20°C).
- Wash Buffer: Fresh culture medium (e.g., MS medium + sucrose).

Workflow:

- Culture Preparation: Use exponentially growing suspension cells (3–4 days post-subculture).
- Induction: Add APM to a final concentration of 3–5 μM (Tobacco BY-2) or 10–20 μM (Arabidopsis/Rice).
- Incubation: Incubate at standard growth temperature (25°C) with agitation (130 rpm) for 24 hours.
 - Note: 24h represents roughly one cell cycle duration for rapid lines.
- Verification (Optional): Stain a small aliquot with DAPI. You should see condensed chromosomes and no anaphase figures.
- Release (Critical Step):
 - Centrifuge cells (1000 x g, 2 min).
 - Remove supernatant.
 - Resuspend in 10 volumes of Wash Buffer.
 - Repeat wash 3 times to ensure complete APM removal.
- Progression: Resuspend in fresh medium. Cells will exit metaphase and enter G1 synchronously within 2–4 hours.

Protocol 2: Induction of Micronuclei (Chromosome Isolation)

Micronuclei are formed when cells are treated with APM for a duration exceeding the checkpoint threshold, causing chromosomes to decondense and form individual nuclear envelopes (micronuclei).

Workflow:

- Induction: Add APM to final concentration 10–20 μM (Higher conc. ensures complete spindle absence).

- Prolonged Incubation: Incubate for 48 hours.
 - Mechanism:[2][3][4][5] The prolonged arrest forces "slippage" where cells exit mitosis without division, forming micronuclei.
- Harvest: Filter cells and perform protoplast isolation (using Cellulase/Macerozyme).
- Lysis & Sorting: Lyse protoplasts gently to release micronuclei. Sort via Flow Cytometry (FACS) based on DNA content to isolate specific chromosomes.

Visualization & Data Analysis

To validate G2/M arrest, Flow Cytometry is the standard method.

Flow Cytometry Logic

- G1 Peak: 2C DNA content.
- G2/M Peak: 4C DNA content.
- APM Effect: You will observe a depletion of the G1 peak and a massive accumulation in the G2/M peak.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 2: Expected Flow Cytometry histogram shifts. Green indicates presence, Red indicates depletion.

Troubleshooting & Optimization



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

References

- Selective inhibition of tubulin synthesis by **amiprophos** methyl during flagellar regeneration in *Chlamydomonas reinhardtii*. Source: National Institutes of Health (PubMed) URL:[[Link](#)]
- Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide **Amiprophos**-Methyl. Source: Plant Physiology (PMC) URL:[[Link](#)]
- Efficient induction by **amiprophos**-methyl and flow-cytometric sorting of micronuclei in *Nicotiana plumbaginifolia*. Source: PubMed URL:[[Link](#)]
- Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide **Amiprophos**-Methyl. Source: Biochemistry (PubMed) URL:[[Link](#)]
- Inducing controlled cell cycle arrest and re-entry during asexual proliferation of *Plasmodium falciparum* malaria parasites. Source: Scientific Reports (Nature) URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprofos-Methyl - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Low concentrations of propyzamide and oryzalin alter microtubule dynamics in Arabidopsis epidermal cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. jkip.kit.edu \[kip.kit.edu\]](#)
- [4. media.malariaworld.org \[media.malariaworld.org\]](#)
- [5. biorxiv.org \[biorxiv.org\]](#)
- To cite this document: BenchChem. [Amiprofos-methyl (APM): Selective G2/M Arrest & Chromosome Engineering]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216738#amiprofos-methyl-cell-cycle-arrest-g2-m-phase\]](https://www.benchchem.com/product/b1216738#amiprofos-methyl-cell-cycle-arrest-g2-m-phase)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check